2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-16-12-17(2)23(18(3)13-16)26-25(31)24(30)20-14-28(21-9-5-4-8-19(20)21)15-22(29)27-10-6-7-11-27/h4-5,8-9,12-14H,6-7,10-11,15H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQTWFIFIITMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the pyrrolidine ring may yield pyrrolidone derivatives, while reduction of the indole moiety may produce indoline derivatives .
Scientific Research Applications
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1 summarizes structural analogues and their key features:
Key Observations :
Replacement of the pyrrolidine group with piperidine (as in ’s compound) introduces a six-membered ring, altering conformational flexibility and hydrogen-bonding capacity .
Heterocyclic Modifications: The benzothiazole and tetrazole groups in ’s compound introduce sulfur and nitrogen-rich moieties, which may enhance binding to metal ions or biological targets compared to the indole-pyrrolidine system .
Physicochemical and Crystallographic Properties
highlights crystallographic studies on mesityl acetamides, revealing:
- Crystal Packing : TMPA and its derivatives (TMPMA, TMPDMA) exhibit one molecule per asymmetric unit, with bond parameters (e.g., C=O and N–C distances) sensitive to substituent bulk. For example, dichloroacetamide (TMPDCA) shows two molecules per unit, indicating steric-driven lattice distortions .
Biological Activity
The compound 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide (commonly referred to as P121-0866) is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.44 g/mol. The structure includes an indole moiety, a pyrrolidine ring, and a trimethylphenyl group, which collectively contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.44 g/mol |
| LogP | 2.606 |
| Water Solubility (LogSw) | -2.85 |
| pKa | 10.93 |
While the exact mechanism of action for P121-0866 is not fully elucidated, similar compounds have been shown to interact with various biological targets. These may include:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Interaction with neurotransmitter receptors or other signaling pathways.
Research indicates that compounds with similar structures often exhibit anti-inflammatory, antitumor, and antimicrobial properties, suggesting that P121-0866 may possess these activities as well .
Antitumor Activity
Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar indole structures have shown IC50 values in the low micromolar range against breast and colon cancer cells .
Antimicrobial Properties
Preliminary data suggest that P121-0866 may also have antimicrobial effects. Compounds featuring the pyrrolidine moiety are known for their activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxicity of various derivatives of indole-based compounds against A431 (human epidermoid carcinoma) cells. The presence of the pyrrolidine ring was crucial for enhancing the anticancer activity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : In a recent investigation, derivatives were tested for their antibacterial properties using the agar diffusion method. Compounds structurally related to P121-0866 displayed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Pharmacokinetics
Pharmacokinetic studies indicate that similar compounds are metabolized by liver enzymes and excreted through renal pathways. The lipophilicity (LogP) suggests good membrane permeability, which is essential for oral bioavailability .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis likely involves multi-step reactions, including amide bond formation, indole alkylation, and pyrrolidine functionalization. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for activating the carbonyl group, as described for structurally similar acetamide derivatives .
- Indole alkylation : Introduce the 2-oxo-pyrrolidin-1-yl ethyl group via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
- Optimization : Employ continuous flow reactors to enhance reaction homogeneity and reduce side products. Purify intermediates via flash chromatography (silica gel) and final products via recrystallization (e.g., ethyl acetate/hexane mixtures) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Use H and C NMR to verify indole C3 substitution, pyrrolidine ring integrity, and acetamide connectivity. Compare chemical shifts with PubChem data for related compounds .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS) with <2 ppm error .
- FT-IR : Identify carbonyl stretches (1650–1750 cm) from the acetamide and pyrrolidinone moieties .
Basic: How can researchers assess the compound’s reactivity for further derivatization?
Answer:
- Functional group analysis : The indole C2 position and pyrrolidinone carbonyl are reactive sites. Test nucleophilic substitution at the ethyl linker or amide hydrolysis under acidic/basic conditions .
- Oxidation/Reduction : Explore oxidation of the indole ring (e.g., with mCPBA) or reduction of the pyrrolidinone carbonyl (e.g., using NaBH/LiAlH) to generate analogs .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
- Substituent variation : Modify the 2,4,6-trimethylphenyl group to evaluate steric effects on target binding. Replace pyrrolidinone with piperidinone to assess ring size impact .
- Bioisosteric replacement : Substitute the indole core with azaindole or benzimidazole to probe electronic effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with kinase ATP-binding site interactions .
Advanced: How can computational modeling predict metabolic stability and off-target interactions?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic liability (e.g., CYP450 interactions) and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., hERG channels) using GROMACS to assess cardiovascular risk .
Advanced: What in vitro assays are suitable for evaluating target engagement and selectivity?
Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify selectivity hotspots .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by measuring thermal stabilization of the protein-ligand complex .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?
Answer:
- Assay condition standardization : Compare results under consistent pH, temperature, and serum concentrations. For cellular assays, control for efflux pump activity (e.g., P-gp inhibition with verapamil) .
- Orthogonal validation : Confirm enzyme inhibition (IC) with cellular proliferation assays (e.g., MTT) and animal models .
Advanced: What methods improve aqueous solubility for in vivo studies without compromising activity?
Answer:
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures (≤20% v/v) for intravenous administration .
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen for enhanced solubility, followed by enzymatic cleavage in vivo .
Advanced: How to design a stability-indicating HPLC method for quantifying degradation products?
Answer:
- Column selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (50:50 to 20:80 over 30 min).
- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation peaks .
Advanced: What mechanistic studies can elucidate the compound’s role in apoptosis induction?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
